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molecular formula C22H21FN2O B8453028 2-[6-(4-ethyl-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide CAS No. 897015-66-6

2-[6-(4-ethyl-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide

Cat. No. B8453028
M. Wt: 348.4 g/mol
InChI Key: BQSVEKWAAXCUIR-UHFFFAOYSA-N
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Patent
US08980890B2

Procedure details

2-(6-Chloro-pyridin-3-yl)-N-(3-fluoro-benzyl)-acetamide and (0.125 gm, 0.5 mmole), 4-ethylbenzeneboronic acid (0.083 gm, 0.55 mmole) was dissolved in dimethoxymethane (DME), Na2CO3 (0.11 gm, 1 mmole) in 5 ml of water was added to the DME solution, the solution was then degassed for 30 min (Ar through the solution and vacuum applied for the first 5 min), Palladiumtetrakistriphenylphosphine (0.029 gm, 0.025 mmole) was added, degassed for additional 15 min, refluxed for 24 hr. The reaction was allowed to cool to room temperature, filtered, solid washed with ethyl acetate; the organic layer was dried, evaporated. The residue was chromatographed using ethyl acetate/hexane 3:2. The product is white solid (0.08 gm, 47%). H1-NMR INOVA-500 (DMSO d6) δ 1.228 (t, J=7.5 Hz, 3H), 2.669 (q, J=7.5 Hz, 2H), 3.590 (s, 2H), 4.321 (d, J=6 Hz, 2H), 7.053-7.113 (m, 3H), 7.324-7.375 (m, 3H), 7.766 (dd, J=9.0, 2.0 Hz, 1H), 7.887 (d, J=8.5 Hz, 1H), 7.994 (d, J=8.0 Hz, 2H), 8.548 (s, 1H), 8.696 (t, J=5.5 Hz, 1H). MS (m/z) 349.3 (M+H)+.
Name
2-(6-Chloro-pyridin-3-yl)-N-(3-fluoro-benzyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.083 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
Palladiumtetrakistriphenylphosphine
Quantity
0.029 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([NH:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=2)=[O:10])=[CH:4][CH:3]=1.[CH2:20]([C:22]1[CH:27]=[CH:26][C:25](B(O)O)=[CH:24][CH:23]=1)[CH3:21].C([O-])([O-])=O.[Na+].[Na+]>COCOC.O>[CH2:20]([C:22]1[CH:27]=[CH:26][C:25]([C:2]2[N:7]=[CH:6][C:5]([CH2:8][C:9]([NH:11][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=3)=[O:10])=[CH:4][CH:3]=2)=[CH:24][CH:23]=1)[CH3:21] |f:2.3.4|

Inputs

Step One
Name
2-(6-Chloro-pyridin-3-yl)-N-(3-fluoro-benzyl)-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=N1)CC(=O)NCC1=CC(=CC=C1)F
Name
Quantity
0.083 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCOC
Step Two
Name
Quantity
0.11 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCOC
Step Three
Name
Palladiumtetrakistriphenylphosphine
Quantity
0.029 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was then degassed for 30 min (Ar through the solution and vacuum
Duration
30 min
CUSTOM
Type
CUSTOM
Details
applied for the first 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
degassed for additional 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hr
Duration
24 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
solid washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed

Outcomes

Product
Name
Type
Smiles
C(C)C1=CC=C(C=C1)C1=CC=C(C=N1)CC(=O)NCC1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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